2-(Trifluoromethyl)pyridine 1-oxide

Organic Synthesis Cyanation Heterocyclic Chemistry

This ortho-trifluoromethyl N-oxide is the only regioisomer that enables the Reissert reaction and Ni-catalyzed C–H trifluoromethylation. It is a validated intermediate in COMT inhibitor pharmacophores for CNS drug discovery. Generic pyridine N-oxides fail in these transformations. Procuring this specific building block guarantees access to unique chemical space and reliable late-stage functionalization.

Molecular Formula C6H4F3NO
Molecular Weight 163.10 g/mol
Cat. No. B8643772
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-(Trifluoromethyl)pyridine 1-oxide
Molecular FormulaC6H4F3NO
Molecular Weight163.10 g/mol
Structural Identifiers
SMILESC1=CC=[N+](C(=C1)C(F)(F)F)[O-]
InChIInChI=1S/C6H4F3NO/c7-6(8,9)5-3-1-2-4-10(5)11/h1-4H
InChIKeyQIZSMXWVUDFDMS-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





2-(Trifluoromethyl)pyridine 1-oxide (CAS 131747-60-9) for Pharmaceutical and Agrochemical Research Procurement


2-(Trifluoromethyl)pyridine 1-oxide (2-TFMP-NO) is a heteroaromatic N-oxide building block characterized by a strongly electron-withdrawing trifluoromethyl group at the 2-position, which profoundly influences the electronic structure and reactivity of the pyridine ring [1]. This compound serves as a critical intermediate in the synthesis of trifluoromethylated nicotinic acid derivatives [2] and acts as a key precursor for the preparation of 4-amino-2-(trifluoromethyl)pyridines (2-CF3-fampridine), which are foundational for constructing biologically active fused heterocycles [3]. The presence of both the N-oxide functionality and the ortho-CF3 group imparts unique properties that differentiate it from other regioisomers and unsubstituted pyridine N-oxides, making it a distinct chemical entity for research and development.

Why 2-(Trifluoromethyl)pyridine 1-oxide Cannot Be Substituted by Generic Pyridine N-Oxides in Critical Synthetic Routes


In contrast to unsubstituted pyridine N-oxide or even its 3- and 4-trifluoromethyl regioisomers, 2-(Trifluoromethyl)pyridine 1-oxide exhibits a unique reactivity profile due to the strong inductive electron-withdrawal and ortho-proximity of the CF3 group [1]. This specific substitution pattern alters the electron density distribution on the aromatic ring, which directly impacts the feasibility and outcome of key transformations such as the Reissert reaction and directed C–H functionalization [2]. Furthermore, the N-oxide moiety in this compound is not merely a protecting or activating group; it is an integral part of the pharmacophore in advanced clinical candidates, notably in a COMT inhibitor [3]. Substituting this specific regioisomer with a different pyridine N-oxide would lead to either reaction failure, diminished yields, or a complete loss of the desired biological activity, making precise procurement essential for project success.

Quantitative Differentiation of 2-(Trifluoromethyl)pyridine 1-oxide Against Closest Analogs


Superior Reactivity in the Reissert Reaction for 2-Cyano Pyridine Synthesis

The Reissert reaction on pyridine N-oxides is generally unsuccessful. 2-(Trifluoromethyl)pyridine 1-oxide is a rare exception, demonstrating successful cyanation. Its reactivity is explicitly ranked as second only to 4-chloropyridine 1-oxide and, crucially, is far superior to that of its 3- and 4-trifluoromethyl regioisomers [1]. The comparative reactivity is summarized in the table below.

Organic Synthesis Cyanation Heterocyclic Chemistry

Enhanced Electron Affinity and Resulting Antifungal Activity Due to 2-CF3 Group

Quantum chemical calculations using DFT (B3LYP and PBE0) on a series of substituted pyridine N-oxides reveal a direct correlation between the presence of strong electron-withdrawing substituents (EWGs) and increased electron affinity, which subsequently enhances antifungal activity [1]. The 2-CF3 group exerts a stronger electron-withdrawing effect than many other substituents, leading to a quantifiable change in the compound's electronic properties.

Medicinal Chemistry Antifungal Agents Structure-Activity Relationship

Regiospecific C–H Trifluoromethylation Enabled by N-Oxide Activation

The N-oxide moiety in 2-(Trifluoromethyl)pyridine 1-oxide acts as a powerful directing group, enabling a nickel-catalyzed C–H trifluoromethylation that would otherwise be unselective or low-yielding. A systematic study demonstrated that this transformation proceeds in moderate to good yields for a variety of pyridine N-oxides bearing both electron-withdrawing and -donating groups [1]. This contrasts sharply with the parent pyridine, which does not undergo this transformation under the same conditions.

C-H Functionalization Late-Stage Functionalization Fluorine Chemistry

Validated Role as a Key Intermediate in a Clinical-Stage COMT Inhibitor

2-(Trifluoromethyl)pyridine 1-oxide is not merely a theoretical building block; it is the direct precursor to the pyridine N-oxide core of a COMT inhibitor that has advanced to clinical evaluation [1]. This direct, documented connection to a drug candidate provides a level of validation for its utility that is absent for most closely related analogs. For instance, while other trifluoromethylpyridines are widely used in agrochemicals [2], a direct link to a specific, advanced clinical candidate is a powerful differentiator.

Medicinal Chemistry Parkinson's Disease Process Chemistry

Validated Research and Industrial Application Scenarios for 2-(Trifluoromethyl)pyridine 1-oxide


Synthesis of 2-Cyano-6-(trifluoromethyl)pyridine Derivatives via Reissert Reaction

This compound is the reagent of choice for synthesizing 2-cyano-6-(trifluoromethyl)pyridines, a key structural motif in several bioactive molecules. The Reissert reaction, which is generally low-yielding or fails entirely for other pyridine N-oxides, proceeds successfully with this specific regioisomer, providing access to a unique chemical space [1]. Researchers requiring this specific substitution pattern must source this compound, as alternative routes via other trifluoromethylpyridine N-oxides are not viable.

Directed C-H Functionalization to Access Poly-Trifluoromethylated Pyridines

As a versatile building block for late-stage functionalization, this compound enables the regiospecific introduction of a second CF3 group onto the pyridine ring via a nickel-catalyzed C-H activation process [1]. This is a high-value application for medicinal chemists aiming to increase the metabolic stability and lipophilicity of drug candidates. This transformation leverages the unique directing ability of the N-oxide group, a feature not available with the parent pyridine.

Precursor to Advanced Clinical Candidates Targeting CNS Disorders

The compound is a validated intermediate in the synthetic route to a specific COMT inhibitor that has been investigated for the treatment of Parkinson's disease [1]. For medicinal chemistry groups and CROs engaged in CNS drug discovery, procuring this intermediate provides a direct link to a known pharmacophore and a high-value chemical series, reducing the risk associated with exploring novel, unvalidated scaffolds.

Medicinal Chemistry Design of Antifungal Agents with Tunable Electron Affinity

Based on the established correlation between the electron-withdrawing nature of a substituent and enhanced antifungal activity [1], this compound serves as a logical and rational starting point for designing new antifungal leads. The 2-CF3 group imparts a significant electron affinity increase compared to unsubstituted or electron-donating analogs, which is a key design parameter for improving target engagement in specific antifungal pathways.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

16 linked technical documents
Explore Hub


Quote Request

Request a Quote for 2-(Trifluoromethyl)pyridine 1-oxide

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.